1-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(m-tolyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

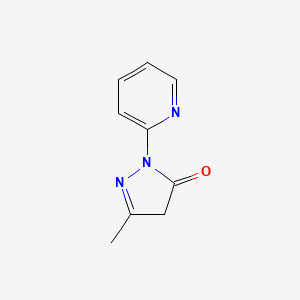

The compound is an organic molecule that contains a phenylsulfonyl group, a tetrahydroquinoline group, and a m-tolyl urea group. These groups are common in many pharmaceuticals and synthetic organic compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The phenylsulfonyl and m-tolyl groups are aromatic, while the tetrahydroquinoline group is a heterocyclic compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación

Enzyme Inhibition and Selectivity Studies

Phenylethanolamine N-methyltransferase (PNMT) Inhibition : A key research focus is the compound's potent inhibition of PNMT, an enzyme critical in epinephrine synthesis. Studies have explored the structural features necessary for selective inhibition of PNMT over other receptors, such as alpha 2-adrenoceptor, highlighting the compound's selectivity and potential therapeutic importance (Grunewald et al., 1997).

Potency and Blood-Brain Barrier Penetration : Research has also focused on enhancing the compound's potency and ability to penetrate the blood-brain barrier. Modifications to the sulfonamide nitrogen of similar compounds have been explored to achieve higher potency and selectivity for PNMT, indicating potential for neurological applications (Romero et al., 2004).

Radical Cyclizations and Chemical Transformations

Radical Cyclization Reactions : The compound has been studied in the context of radical cyclizations, offering insights into the formation of stable polycyclic imines. This research is significant for understanding the chemical properties and potential applications in synthetic chemistry (Zhang et al., 2013).

Halosulfonylation Processes : The compound's role in halosulfonylation of 1,7-enynes has been investigated. This process is key for synthesizing functionally dense molecules, indicating its utility in complex organic syntheses (Zhu et al., 2016).

Antimicrobial and Antifungal Applications

Antimicrobial Activity : Some derivatives of the compound have been studied for their antimicrobial properties. The investigation into these derivatives' effects against pathogenic strains suggests potential applications in combating microbial infections (Elkholy and Morsy, 2006).

Antifungal Screening : Novel derivatives have also been synthesized and examined for their antifungal effects. The promising results against nominated pathogenic strains indicate the compound's potential in developing new antifungal agents (Zaki et al., 2021).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

1-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-(3-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O3S/c1-17-7-5-9-19(15-17)24-23(27)25-20-13-12-18-8-6-14-26(22(18)16-20)30(28,29)21-10-3-2-4-11-21/h2-5,7,9-13,15-16H,6,8,14H2,1H3,(H2,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJUNXILPAOLPKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Chloromethyl)-6,6-dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazole hydrochloride](/img/structure/B2471703.png)

![1-methyl-9-(2-phenylethyl)-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2471704.png)

![N-[1-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]cyclopropyl]acetamide](/img/structure/B2471706.png)

![N-(1-cyanocyclopentyl)-2-[cyclohexyl(methyl)amino]acetamide](/img/structure/B2471713.png)

![3-Methyl-7,12-dioxaspiro[5.6]dodecane](/img/structure/B2471718.png)

![Ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate;sulfuric acid](/img/structure/B2471720.png)

![Diethyl 5-(2-(benzo[d]oxazol-2-ylthio)acetamido)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2471721.png)

![1,7-dimethyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2471722.png)